2-(Pyridin-3-yloxy)acetamide
Overview
Description
2-(Pyridin-3-yloxy)acetamide is a chemical compound with the molecular formula C7H8N2O2. It is known for its potential applications in various scientific fields due to its unique structure, which includes a pyridine ring attached to an acetamide group through an oxygen atom. This compound is often used in research and development for its versatile chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-3-yloxy)acetamide is the HIV-1 virus . Specifically, it has been shown to have inhibitory activities against the wild-type HIV-1 strain . This suggests that this compound may interact with key proteins or enzymes within the HIV-1 virus to exert its effects.
Mode of Action
It has been suggested that it may interact with the hiv-1 virus in a way that inhibits its activity . This could involve binding to specific sites on the virus, thereby preventing it from replicating or infecting new cells.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycle of the HIV-1 virus. By inhibiting the activity of the virus, this compound may disrupt key steps in the viral replication process . The downstream effects of this could include a reduction in viral load and a slowing of disease progression.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the activity of the HIV-1 virus . On a cellular level, this could result in a decrease in the number of cells infected by the virus. On a molecular level, it could lead to changes in the expression of viral proteins or enzymes.
Biochemical Analysis
Biochemical Properties
It has been evaluated for its anti-HIV activities in MT-4 cell cultures
Cellular Effects
It has been shown to have moderate inhibitory activities against the wild-type HIV-1 strain in MT-4 cell cultures . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
Preliminary studies suggest that it may interact with the HIV-1 reverse transcriptase enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)acetamide typically involves the reaction of 3-hydroxypyridine with chloroacetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxypyridine attacks the carbon atom of chloroacetamide, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-3-yloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yloxy)acetamide
- 2-(Pyridin-4-yloxy)acetamide
- N-(Pyridin-2-yl)acetamide
Uniqueness
2-(Pyridin-3-yloxy)acetamide is unique due to the position of the oxygen atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
2-pyridin-3-yloxyacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIGRJHHIKFIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933979-12-5 | |
Record name | 2-(pyridin-3-yloxy)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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